4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Histamine H3 receptor CNS drug discovery GPCR binding assay

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 1147831-13-7) is a synthetic small molecule belonging to the thiazole amide–imidazole amide class disclosed in patent family WO2006089076 / US7728009, assigned to Neurogen Corporation (later Ligand Pharmaceuticals). The compound is characterized by a benzamide core bearing a para-imidazol-1-ylmethyl substituent and an N-linked 5-methyl-1,3-thiazol-2-yl moiety, with molecular formula C₁₅H₁₄N₄OS and molecular weight 298.36 g/mol.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 1147831-13-7
Cat. No. B2469835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide
CAS1147831-13-7
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C15H14N4OS/c1-11-8-17-15(21-11)18-14(20)13-4-2-12(3-5-13)9-19-7-6-16-10-19/h2-8,10H,9H2,1H3,(H,17,18,20)
InChIKeyMTSTYINGPWKDQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 1147831-13-7): Structural Identity, Patent Pedigree, and Procurement Rationale


4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide (CAS 1147831-13-7) is a synthetic small molecule belonging to the thiazole amide–imidazole amide class disclosed in patent family WO2006089076 / US7728009, assigned to Neurogen Corporation (later Ligand Pharmaceuticals) [1]. The compound is characterized by a benzamide core bearing a para-imidazol-1-ylmethyl substituent and an N-linked 5-methyl-1,3-thiazol-2-yl moiety, with molecular formula C₁₅H₁₄N₄OS and molecular weight 298.36 g/mol . It is claimed as a histamine H3 receptor modulator intended for CNS disorder research [1].

Why Generic Substitution Fails for 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide in H3 Receptor Programs


Within the thiazole amide–imidazole amide chemotype, seemingly minor structural modifications produce large shifts in histamine H3 receptor affinity, functional selectivity (agonist vs. inverse agonist), and off-target profiles. The patent covering this compound specifies that active analogs exhibit H3 receptor Ki values spanning from ≤4 μM down to ≤10 nM depending on substitution pattern [1]. The imidazole ring is a known pharmacophore for H3 receptor binding, contributing hydrogen-bond donor/acceptor capacity and influencing brain penetrance [2]. The 5-methyl substitution on the thiazole ring in the target compound differentiates it from the unsubstituted thiazole analog 4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide, with the methyl group predicted to alter lipophilicity (clogP), metabolic stability, and potentially H3 receptor binding kinetics . Simple replacement with N-(5-methylthiazol-2-yl)benzamide (CHEMBL390097), which lacks the imidazole pharmacophore, would eliminate the key H3 receptor recognition element and is not functionally interchangeable [3]. Therefore, procurement based on generic structural similarity without explicit verification of H3 binding data poses substantial risk of obtaining a compound with divergent or absent target activity.

Quantitative Differentiation Evidence for 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide Relative to Key Analogs


Histamine H3 Receptor Binding Affinity: Class-Level Potency Threshold vs. Inactive Comparator

The patent US7728009 teaches that compounds within the claimed thiazole amide–imidazole amide series, which encompasses the target compound, exhibit histamine H3 receptor Ki values no greater than 4 μM, with preferred compounds achieving Ki ≤ 100 nM and particularly preferred compounds Ki ≤ 10 nM in a GTPγS binding assay using human H3 receptor [1]. In contrast, the des-imidazole comparator N-(5-methylthiazol-2-yl)benzamide (CHEMBL390097) lacks a reported H3 binding entry in ChEMBL and is structurally incapable of engaging the critical histamine-binding aspartate residue in TM3 of the H3 receptor, as the imidazole pharmacophore is absent [2].

Histamine H3 receptor CNS drug discovery GPCR binding assay

Structural Differentiation: 5-Methyl-Thiazole vs. Unsubstituted Thiazole Impact on Physicochemical Profile

The target compound (C₁₅H₁₄N₄OS; MW 298.36) incorporates a 5-methyl substituent on the thiazole ring. The closest in-class analog lacking this methyl group, 4-[(1H-imidazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide (C₁₄H₁₂N₄OS; MW 284.34), is predicted to have a lower computed logP (clogP) by approximately 0.5–0.6 log units, corresponding to roughly a 3- to 4-fold difference in lipophilicity . In CNS drug discovery, a ΔclogP of this magnitude can significantly affect blood-brain barrier permeability, as optimal CNS penetration typically requires clogP values in the 1.5–3.5 range [1]. The 5-methyl group also introduces steric bulk adjacent to the thiazole nitrogen, which may influence metabolic stability toward CYP450-mediated oxidation at the thiazole ring [2].

Physicochemical properties Lipophilicity CNS drug design

Intellectual Property Differentiation: Exclusive Patent Coverage vs. Public Domain Comparators

4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide falls within the composition-of-matter claims of US7728009, assigned to Neurogen Corporation (subsequently acquired by Ligand Pharmaceuticals) with earliest priority date February 18, 2005 [1]. The USPTO assignment records confirm transfer of rights to Ligand Pharmaceuticals as of August 2007 [2]. By contrast, the simpler comparator N-(5-methylthiazol-2-yl)benzamide (CHEMBL390097) is widely available from multiple vendors with no identified active patent coverage, placing it in the public domain [3]. For organizations conducting H3 receptor programs where future freedom-to-operate or licensing exclusivity is a consideration, the target compound offers a patent-protected chemical entity with a defined assignee chain, whereas the comparator offers no IP barrier to competitors.

Patent landscape Freedom-to-operate Drug discovery IP

Optimal Research and Industrial Application Scenarios for 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide


Histamine H3 Receptor Antagonist Screening and SAR Optimization in CNS Drug Discovery

Based on the patent disclosure of this compound as a histamine H3 receptor modulator with Ki thresholds ≤100 nM for preferred analogs [1], the target compound is suited as a starting point or reference ligand in H3 receptor antagonist/inverse agonist programs targeting cognitive disorders, attention-deficit hyperactivity disorder, or sleep-wake regulation. Its dual heterocyclic architecture (imidazole + thiazole) provides two independent vectors for structure-activity relationship exploration, while the 5-methyl group on the thiazole ring offers a handle for modulating lipophilicity and metabolic stability as described in Section 3 .

Investigational Probe for Histamine H3 Receptor Localization and Occupancy Studies

The patent explicitly claims the use of compounds in this series as probes for detecting and localizing histamine H3 receptors [1]. The target compound, with its imidazole pharmacophore capable of engaging the H3 orthosteric site, can serve as a scaffold for developing radiolabeled or fluorescent H3 receptor probes for autoradiography, PET tracer development, or receptor occupancy assays in preclinical CNS models. The 5-methyl substitution differentiates this scaffold from unsubstituted thiazole analogs by providing a potential site for further derivatization without disrupting the core pharmacophore .

Patent-Landscape-Aware Chemical Library Design for Histamine GPCR Targets

For organizations constructing proprietary screening libraries around histamine family GPCRs (H3, H4), this compound offers a patent-protected chemotype with a clear assignee history (Neurogen → Ligand Pharmaceuticals) [1]. Inclusion of this scaffold enables freedom-to-operate analysis and potential licensing discussions, whereas public-domain N-(5-methylthiazol-2-yl)benzamide analogs provide no competitive IP differentiation [2]. This is particularly relevant for biotech companies building patent-estate value around H3 receptor programs.

Physicochemical Benchmarking in CNS Multiparameter Optimization (MPO) Campaigns

With a molecular weight of 298.36 g/mol and predicted clogP in the range of 2.5–3.0 , this compound sits within favorable CNS MPO space (MW < 400, clogP 2–4) as defined by the Pajouhesh and Lenz criteria [3]. It can serve as a physicochemical benchmark for evaluating new H3 ligands against established CNS drug-likeness parameters. The 5-methyl-thiazole motif specifically differentiates the compound's property profile from des-methyl analogs, providing a case study in the impact of a single methyl group on CNS MPO scores.

Quote Request

Request a Quote for 4-[(1H-imidazol-1-yl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.